2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives and benzaldehyde derivatives. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and diphenylpropane derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(17-9-3-1-4-10-17)19(23(29)18-11-5-2-6-12-18)15-25-20-16-26-21-13-7-8-14-27(21)24(20)30/h1-16,28H/b22-19+,25-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALKYUKLQOVKC-QBXBGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=NC2=CN=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C=NC2=CN=C3C=CC=CN3C2=O)\C(=O)C4=CC=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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